2-{[5-(Butyrylamino)-2-chloroanilino]-carbonyl}cyclohexanecarboxylic acid is a complex organic compound with significant potential in medicinal chemistry and biochemical research. It features a unique structural composition that includes a cyclohexane carboxylic acid core, a chloroaniline moiety, and a butyrylamino substituent. This compound is classified as an amino acid derivative and is notable for its potential applications in drug development and enzyme interaction studies.
The compound has the molecular formula C18H24ClN2O4 and is categorized under amino acids and derivatives, specifically those containing aromatic amines. Its synthesis and characterization are of interest to researchers in organic chemistry, pharmacology, and materials science. The compound's unique structure allows it to engage in various chemical reactions, making it a valuable subject for scientific investigation.
The synthesis of 2-{[5-(Butyrylamino)-2-chloroanilino]-carbonyl}cyclohexanecarboxylic acid typically involves several key steps:
The reaction conditions, including temperature, pressure, and solvent choice, are critical for optimizing yield and purity. Commonly used techniques in the laboratory include thin-layer chromatography for monitoring reaction progress and high-performance liquid chromatography for purification.
The molecular structure of 2-{[5-(Butyrylamino)-2-chloroanilino]-carbonyl}cyclohexanecarboxylic acid can be represented as follows:
2-{[5-(Butyrylamino)-2-chloroanilino]-carbonyl}cyclohexanecarboxylic acid can participate in various chemical reactions:
The mechanism of action for 2-{[5-(Butyrylamino)-2-chloroanilino]-carbonyl}cyclohexanecarboxylic acid involves its interaction with specific biological targets such as enzymes or receptors. The compound's structure allows it to bind effectively to these targets, modulating their activity through various biochemical pathways. This can include:
This compound features a complex molecular architecture characterized by three key subunits: a cyclohexanecarboxylic acid core, a 2-chloroaniline derivative, and a butyrylamino side chain. The systematic IUPAC name—2-{[5-(Butyrylamino)-2-chloroanilino]-carbonyl}cyclohexanecarboxylic acid—precisely describes its connectivity: the carboxylic acid group at position 1 of the cyclohexane ring is connected via an amide bond (at cyclohexane position 2) to a 2-chloroaniline moiety that itself bears a butyrylamino substituent at position 5 [1] [3] [7].
Table 1: Chemical Identification Data
Property | Value | Source |
---|---|---|
CAS Registry Number | 925571-21-7 | [1] [3] [7] |
Molecular Formula | C₁₈H₂₃ClN₂O₄ | [1] [2] [4] |
Molecular Weight | 366.85 g/mol | [1] [2] |
MDL Number | MFCD08725711 | [1] [2] |
InChI Key | ONOZRHXVKGSYJW-UHFFFAOYSA-N | [7] |
Alternative nomenclature and representations include:
The compound first emerged in pharmaceutical patent literature circa 2007, specifically within patent WO2007126957A2 ("New Compounds"), which disclosed diacylglycerol acyltransferase 1 (DGAT-1) inhibitors for treating metabolic disorders [6]. Its synthesis was driven by structure-activity relationship (SAR) studies targeting DGAT-1 enzyme inhibition—a key therapeutic target for obesity, type 2 diabetes, and dyslipidemia. The strategic incorporation of the butyrylamino group and ortho-chloro substituent on the aniline ring optimized interactions within the enzyme's active site, while the cyclohexanecarboxylic acid moiety provided optimal spatial orientation and physicochemical properties [6].
No lead time is currently available for this compound, and it remains on backorder status with specialty chemical suppliers—indicating ongoing but limited production scale [1] [2]. The absence of extensive publications beyond patent literature suggests it remains a research compound rather than a clinically developed drug candidate. Its primary use has been in in vitro enzyme inhibition studies and as a synthetic intermediate for more complex DGAT-1 inhibitors [3] [6].
This molecule exemplifies advanced rational drug design through its incorporation of multiple pharmacophores within a single scaffold:
Table 2: Structural Analogs and Their Therapeutic Targets from Patent WO2007126957A2
Core Structure Modification | Biological Target | Therapeutic Application |
---|---|---|
Cyclohexyl → Cyclopentyl | DGAT-1 | Obesity, Type 2 Diabetes |
Butyrylamino → Propionylamino | DGAT-1 | Dyslipidemia |
Addition of pyridinyl substituent | DGAT-1 / PPARγ | Insulin Resistance |
Carboxylic acid → Tetrazole bioisostere | DGAT-1 | Metabolic Syndrome |
Chemical suppliers explicitly designate this compound for medicinal chemistry purposes, particularly in metabolic disease research and protease inhibitor development [3] [4]. Its commercial availability, though limited to specialized vendors like Matrix Scientific and Pharmint, underscores its value in drug discovery pipelines despite not reaching clinical development itself. The compound's structural complexity—featuring three distinct pharmacophoric elements—makes it an instructive case study in multi-parametric optimization for target engagement and drug-like properties [1] [3] [7].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7